molecular formula C6H6BrF3N2O B2667832 [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101195-63-3

[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B2667832
CAS No.: 2101195-63-3
M. Wt: 259.026
InChI Key: KJLBDCDHHXMHLQ-UHFFFAOYSA-N
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Description

[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is a versatile chemical building block specifically designed for research and development in medicinal and agrochemistry. Its structure incorporates two highly valuable features: a bromo-substituted pyrazole ring and a 2,2,2-trifluoroethyl group. The bromine atom at the 4-position of the pyrazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . The trifluoroethyl moiety is a critical pharmacophore known to significantly influence the biological activity and metabolic stability of candidate molecules . The presence of the trifluoromethyl group, a common feature in many modern active compounds, enhances lipophilicity and is a key structural element in numerous FDA-approved pharmaceuticals and advanced agrochemicals due to its electron-withdrawing properties and contribution to improved metabolic stability . This combination makes the compound a prime intermediate for synthesizing potential therapeutic agents. Furthermore, the hydroxymethyl group at the 5-position provides an additional handle for further synthetic modification, allowing for the creation of esters, ethers, or other derivatives to fine-tune the properties of the target molecule . This reagent is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-bromo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1,13H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLBDCDHHXMHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)CO)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-bromo-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biology and Medicine:

    Drug Development: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It is used as a probe in biological studies to investigate the function of various biomolecules and pathways.

Industry:

Mechanism of Action

The mechanism of action of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol Br (4), CF₃CH₂ (1), CH₂OH (5) C₆H₇BrF₃N₂O ~263.04* Hypothesized enhanced lipophilicity due to CF₃CH₂; potential therapeutic intermediate
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol Br (5), CH₃ (1), CH₂OH (4) C₅H₇BrN₂O 191.03 Mp: 55–56°C; synthesized via DIBAL-H reduction of ester
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1H-pyrazol-3-one Br (4), BrCH₂ (5), CF₃C₆H₄ (2) C₁₂H₈Br₂F₃N₂O 395.92 (m/z [M+H]+: 396) Antimicrobial activity inferred from analogs
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone BrC₆H₄ (5), FC₆H₄ (3), COCH₃ (1) C₁₈H₁₄BrFN₂O 377.22 Crystallographically characterized; dihydro-pyrazole backbone

Notes:

  • Trifluoroethyl vs. Methyl : The trifluoroethyl group in the target compound likely increases lipophilicity and metabolic stability compared to methyl analogs, a feature critical in drug design .
  • Bromo Substituent : Bromine at the 4-position may enhance intermolecular interactions (e.g., halogen bonding), as seen in isostructural bromo/chloro derivatives .
  • Hydroxymethyl Group: The CH₂OH moiety improves solubility relative to non-polar substituents, balancing the lipophilicity introduced by CF₃CH₂ .

Heterocycle Comparisons

Compound Name Core Heterocycle Key Differences Potential Applications Reference
[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol Pyrazole Hypothesized use in antimicrobials or kinase inhibitors
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol Triazole N-atom arrangement alters electronic profile Building block for agrochemicals
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole Imidazole-triazole Expanded π-system; fluorine enhances bioavailability Pharmaceutical intermediate

Notes:

  • Triazoles and imidazoles are more resistant to metabolic oxidation, which may extend half-life in biological systems .

Biological Activity

[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is an organic compound belonging to the pyrazole class, characterized by its unique structural features, including a bromine atom and a trifluoroethyl group. This compound has garnered attention for its potential biological activities and applications in various fields, including drug development and material science.

  • Molecular Formula : C7H7BrF3N3O
  • Molecular Weight : 276.05 g/mol
  • CAS Number : 2101195-63-3

The biological activity of [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound can bind to its target, modulating its activity and leading to various biological effects.

Drug Development

Research indicates that [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol may serve as a pharmacophore in designing new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel therapeutic pathways.

Biological Probes

This compound is utilized as a probe in biological studies to investigate the function of various biomolecules and pathways. Its ability to selectively interact with certain biological targets makes it valuable in research settings.

Antiparasitic Activity

A study explored the optimization of compounds targeting PfATP4, a sodium pump crucial for malaria parasites. The incorporation of similar heterocyclic systems improved aqueous solubility and metabolic stability while maintaining antiparasitic activity. While not directly tested on [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol, the findings suggest that modifications in similar compounds can lead to enhanced biological efficacy against malaria .

Catalytic Applications

In catalytic chemistry, [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol has been employed as a ligand to enhance the efficiency and selectivity of various catalytic reactions. Its role in catalysis indicates potential industrial applications beyond pharmaceuticals.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityApplications
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazoleBromine at 4-position; trifluoroethyl at 1-positionModerateDrug development
4-Bromo-3-methylpyrazoleSimilar pyrazole structure; methyl group instead of trifluoroethylLowerLess effective in drug design
4-Bromo-1H-pyrazoleBasic pyrazole structure without substitutionsLimitedBasic research

Q & A

Q. What are the standard synthetic routes for preparing [4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach. First, pyrazole precursors are functionalized through cyclization reactions. For example, substituted benzoic acid hydrazides can undergo cyclization with POCl₃ at elevated temperatures (120°C) to form pyrazole cores . The trifluoroethyl group is introduced via alkylation using 2,2,2-trifluoroethyl halides or related reagents under basic conditions. Purification often involves column chromatography or recrystallization from ethanol. Yield optimization may require stoichiometric control of alkylating agents and inert atmospheres .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • ¹H/¹³C NMR : To identify proton environments (e.g., bromine and trifluoroethyl substituents cause distinct splitting patterns).
  • IR Spectroscopy : To confirm hydroxyl (-OH) and C-Br stretches (~550 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and bond angles, particularly useful for resolving steric effects from the trifluoroethyl group .

Q. What preliminary biological screening methods are used for pyrazole derivatives?

  • Methodological Answer : Common assays include:
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or hydrolases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction yields be optimized during trifluoroethyl group introduction?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–4 hours vs. 24 hours) and improves regioselectivity .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Monitor progress via TLC or HPLC to terminate reactions at optimal conversion .

Q. How to resolve discrepancies between NMR and X-ray crystallographic data?

  • Methodological Answer :
  • Dynamic Effects in Solution : Conformational flexibility (e.g., rotation of the trifluoroethyl group) may cause averaged NMR signals. Use variable-temperature NMR to identify dynamic processes.
  • X-ray Validation : Single-crystal X-ray analysis provides definitive bond lengths and angles. For example, the dihedral angle between pyrazole and trifluoroethyl groups can clarify steric interactions .
  • DFT Calculations : Compare experimental data with computational models to identify energetically favorable conformers .

Q. What strategies enable regioselective bromination at the pyrazole 4-position?

  • Methodological Answer :
  • Direct Electrophilic Bromination : Use N-bromosuccinimide (NBS) in acetic acid at 0–5°C to favor 4-bromo substitution.
  • Directed Metalation : Employ lithiation (e.g., LDA) at the 5-position, followed by quenching with Br₂ to achieve 4-bromo products.
  • Cross-Coupling : Post-functionalization via Suzuki-Miyaura reactions with boronic acids, retaining bromine for further derivatization .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Variation : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to probe electronic effects.
  • Scaffold Hybridization : Integrate thiazole or triazole moieties via Huisgen cycloaddition, leveraging the reactivity of the pyrazole core .
  • Pharmacophore Modeling : Use docking studies to predict interactions with target proteins (e.g., ADAMTS7 inhibition) and prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address inconsistencies in melting points reported across studies?

  • Methodological Answer :
  • Purification Rigor : Recrystallize from high-purity solvents (e.g., HPLC-grade ethanol) to remove impurities affecting melting ranges.
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Collaborative Validation : Cross-reference with independent syntheses and crystallographic data to confirm compound identity .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved FeaturesReference
¹H NMR (400 MHz)δ 4.75 (s, 2H, CH₂OH), δ 4.50 (q, J=8.4 Hz, CF₃CH₂), δ 8.20 (s, 1H, pyrazole H)
X-rayBond length: C-Br = 1.89 Å; Dihedral angle: Pyrazole/CF₃CH₂ = 12.7°
HRMS (ESI+)m/z 329.9782 [M+H]⁺ (calc. 329.9785)

Q. Table 2: Reaction Optimization for Trifluoroethylation

ConditionYield (%)Time (h)Reference
Conventional Heating4524
Microwave-Assisted723
Catalytic TBAB686

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